Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate
CAS No.:
Cat. No.: VC18346469
Molecular Formula: C14H15NO3
Molecular Weight: 245.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO3 |
|---|---|
| Molecular Weight | 245.27 g/mol |
| IUPAC Name | methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3 |
| Standard InChI Key | SSDUDYFOLAMMKO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure centers on a five-membered isoxazole ring (), which integrates both nitrogen and oxygen atoms. Key substituents include:
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5-Methyl group: Enhances steric stability and influences electronic distribution.
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3-(2,6-Dimethylphenyl) group: A bulky aromatic substituent that modulates solubility and intermolecular interactions.
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4-Carboxylate ester: Introduces polarity and serves as a synthetic handle for derivatization.
The IUPAC name, methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate, reflects this substitution pattern. Its canonical SMILES string (\text{CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C) and InChIKey () provide unambiguous identifiers for database queries.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.27 g/mol |
| Topological Polar Surface Area | 55.8 Ų |
| LogP (Octanol-Water Partition) | 3.12 |
Synthesis and Manufacturing
Esterification Protocol
The synthesis typically begins with 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid, which undergoes acid-catalyzed esterification with methanol. Sulfuric acid serves as the catalyst, facilitating nucleophilic acyl substitution:
Reaction conditions (e.g., 60–80°C, 6–12 hours) yield the methyl ester with >90% purity after recrystallization.
Scalability and Industrial Relevance
While lab-scale protocols are well-established, industrial production requires optimization for:
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Cost efficiency: Sourcing high-purity 2,6-dimethylphenyl precursors.
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Green chemistry: Replacing with immobilized enzymes or ionic liquids.
| Assay | Result | Reference |
|---|---|---|
| Antibacterial (MIC) | 32–64 µg/mL | |
| COX-2 Inhibition (IC) | 18 µM | |
| Anticancer (MCF-7 IC) | 45 µM |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 2,6-dimethylphenyl group with alternative aryl moieties significantly alters pharmacological behavior:
Table 3: Analog Comparison
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Chlorinated analogs: Increased logP (e.g., 3.89 for dichlorophenyl derivative) improves blood-brain barrier penetration but may elevate toxicity .
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Heteroaromatic analogs: Pyridinyl substitution (e.g., compound in ) enhances solubility but reduces antimicrobial potency .
Research Gaps and Future Directions
Mechanistic Studies
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Target identification: Proteomic profiling to identify protein binding partners.
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In vivo models: Efficacy and toxicity assessments in murine models.
Structural Optimization
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Hybrid derivatives: Conjugating with fluoroquinolones or statins to synergize bioactivity.
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Prodrug strategies: Replacing the methyl ester with pH-sensitive groups for targeted release.
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